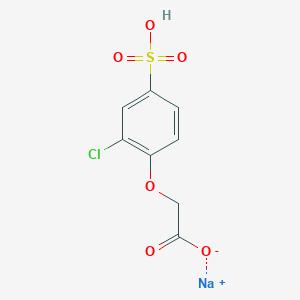
Sodium (2-chloro-4-sulfophenoxy)acetic acid
描述
Sodium (2-chloro-4-sulfophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6ClNaO6S and its molecular weight is 288.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Sodium (2-chloro-4-sulfophenoxy)acetic acid, commonly referred to in the literature as a chlorobenzyl sulfone derivative, has garnered attention for its potential biological activities. This compound is notably associated with radioprotective effects and has been investigated for its mechanisms in cellular protection against radiation-induced damage.
Chemical Structure and Properties
The compound's structure can be characterized by the presence of a chlorinated aromatic ring and a sulfophenoxy group, which contributes to its solubility and biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₉H₈ClNaO₄S |
| Molecular Weight | 252.67 g/mol |
| Solubility | Water-soluble |
Research indicates that this compound acts through a novel mechanism distinct from traditional radioprotectors, which typically function as free-radical scavengers. Instead, this compound appears to enhance DNA repair pathways, thereby mitigating the effects of radiation on cellular structures.
Radioprotective Effects
In vitro studies have demonstrated that this compound exhibits significant radioprotective properties across various human cell lines. For instance, it has shown efficacy in protecting:
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Lung Fibroblast Cells (HFL-1)
- Skin Fibroblast Cells (AG1522)
The protective effects are attributed to the compound's ability to modulate cellular responses to oxidative stress and enhance DNA repair mechanisms following radiation exposure .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at lower concentrations, it effectively inhibited cell proliferation while promoting survival in normal cells exposed to radiation .
- In Vivo Studies : Animal models treated with this compound showed reduced mortality rates following exposure to lethal doses of radiation. The mechanism was linked to enhanced DNA repair and reduced apoptosis in critical tissues .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of chlorobenzyl sulfone derivatives revealed that modifications at specific positions on the benzene ring can significantly influence biological activity. For example, substituents such as 4-cyano or 4-hydrogen groups were found to enhance bioactivity, while others like methoxy or nitro groups diminished it .
属性
IUPAC Name |
sodium;2-(2-chloro-4-sulfophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO6S.Na/c9-6-3-5(16(12,13)14)1-2-7(6)15-4-8(10)11;/h1-3H,4H2,(H,10,11)(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDWEJNTRQUKEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















